Isooctylacrylate Acrylamide Isooctylacrylate Acrylamide
Brand Name: Vulcanchem
CAS No.: 50922-82-2
VCID: VC14082652
InChI: InChI=1S/C11H20O2.C3H5NO/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H2,4,5)
SMILES:
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol

Isooctylacrylate Acrylamide

CAS No.: 50922-82-2

Cat. No.: VC14082652

Molecular Formula: C14H25NO3

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Isooctylacrylate Acrylamide - 50922-82-2

Specification

CAS No. 50922-82-2
Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
IUPAC Name 6-methylheptyl prop-2-enoate;prop-2-enamide
Standard InChI InChI=1S/C11H20O2.C3H5NO/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H2,4,5)
Standard InChI Key XVKLGCDWSRXKNR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCOC(=O)C=C.C=CC(=O)N

Introduction

Chemical Structure and Fundamental Properties

Monomer Characteristics

Isooctyl acrylate (C₁₁H₂₀O₂) is an acrylic ester derived from isooctanol and acrylic acid, characterized by a branched alkyl chain that confers flexibility and hydrophobicity . Acrylamide (C₃H₅NO), a vinyl monomer with a polar amide group, contributes hydrogen-bonding capacity and water solubility.

Copolymer Architecture

The IOA-AM copolymer integrates both monomers into a linear or cross-linked polymer backbone. A 1:1 molar ratio is commonly employed for sensor applications, though stoichiometry varies based on intended use . The copolymer’s amphiphilic nature arises from the hydrophobic isooctyl groups and hydrophilic acrylamide units, enabling tunable solubility and interfacial activity.

Table 1: Key Physical Properties of IOA-AM Copolymer Components

PropertyIsooctyl AcrylateAcrylamide
Molecular FormulaC₁₁H₂₀O₂C₃H₅NO
Molecular Weight (g/mol)184.2871.08
Density (g/cm³)0.88 (25°C)1.13 (30°C)
Boiling Point (°C)125 (20 mmHg)125 (decomposes)
LogP4.5–4.7-0.92

Synthesis and Production Methodologies

Esterification of Isooctyl Acrylate

IOA synthesis typically involves acid-catalyzed esterification of acrylic acid with isooctanol. A patented method (CN111807960A) optimizes this process through stepwise vacuum and temperature control :

  • Reactor Charging: Acrylic acid, isooctanol, and a water-soluble catalyst (e.g., p-toluenesulfonic acid) are combined with a polymerization inhibitor.

  • Stepwise Reaction:

    • Stage 1: 88–92°C under -38 to -43 kPa for 0.8–1.2 hours.

    • Stage 2: 95–97.5°C under -53 to -58 kPa for 0.8–1.2 hours.

    • Stage 3: 103–107°C under -70 to -72.5 kPa for 0.8–1.2 hours.

    • Stage 4: 110–115°C under -77.5 to -82.5 kPa for 2–3 hours.
      This protocol achieves 98% esterification efficiency while minimizing side reactions like polyester formation .

Copolymerization with Acrylamide

Radical polymerization initiates the IOA-AM copolymer synthesis:

  • Initiators: Azobisisobutyronitrile (AIBN) at 0.5–2 wt% in toluene.

  • Conditions: 70–80°C under nitrogen for 6–12 hours.

  • Post-Processing: Solvent removal via vacuum distillation, followed by washing with deionized water to extract unreacted monomers .

Functional Applications

Magnetoelastic CO₂ Sensing

A 1:1 IOA-AM copolymer demonstrates exceptional CO₂ sensitivity due to the AM unit’s gas-binding affinity. When deposited on magnetoelastic substrates, the polymer swells upon CO₂ adsorption, inducing measurable resonant frequency shifts (±15 Hz/ppm) .

Table 2: CO₂ Sensor Performance Metrics

ParameterValue
Detection Range50–5000 ppm
Response Time<30 s
Recovery Time45 s
Operating Temperature25–40°C

Pressure-Sensitive Adhesives

IOA-AM copolymers enhance medical adhesive performance by balancing tack (0.8–1.2 N/cm²) and shear resistance (>72 hours). The AM moiety improves adhesion to hydrated surfaces like skin, while IOA provides flexibility to accommodate movement .

Oil Absorption Materials

Copolymers with high IOA content (≥70 mol%) exhibit oil absorption capacities of 8–12 g/g for hydrocarbons. The branched alkyl chains create porous networks, whereas AM units stabilize the structure through hydrogen bonding .

Future Research Directions

  • Biodegradability Studies: Assessing enzymatic degradation pathways for IOA-AM copolymers in environmental matrices.

  • Advanced Sensor Designs: Integrating copolymers with wireless readout systems for real-time gas monitoring.

  • Drug Delivery Systems: Exploiting the copolymer’s amphiphilicity for controlled release formulations.

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